2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a naphthalene ring, an ethyl group, and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethylamine under controlled conditions to form the ethyl(naphthalen-1-yl)amino intermediate. This intermediate is then reacted with oxoethyl and methylthio nicotinate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring and the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the oxoethyl and nicotinate groups.
Substitution: Substituted naphthalene or nicotinate derivatives.
Scientific Research Applications
2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with the naphthalene moiety.
Nicotinate derivatives: Compounds such as methyl nicotinate and ethyl nicotinate have similar nicotinate structures.
Uniqueness
2-(Ethyl(naphthalen-1-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of naphthalene, ethyl, and nicotinate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N2O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
[2-[ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(18-12-6-9-15-8-4-5-10-16(15)18)19(24)14-26-21(25)17-11-7-13-22-20(17)27-2/h4-13H,3,14H2,1-2H3 |
InChI Key |
LOPMAGCGHNVMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
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